molecular formula C20H19ClN4O3S B6576381 1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline CAS No. 848686-38-4

1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline

Numéro de catalogue: B6576381
Numéro CAS: 848686-38-4
Poids moléculaire: 430.9 g/mol
Clé InChI: ZWZIVMYWEQDXOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the imidazoquinoxaline class, characterized by a fused bicyclic core (imidazo[4,5-b]quinoxaline) with a 4-chlorobenzenesulfonyl group at position 1 and an oxolan-2-ylmethyl substituent at position 2. Its molecular weight is estimated at ~465.9 g/mol (based on analogs), with moderate lipophilicity (predicted XLogP3 ~4.5–5.0). Applications are hypothesized to include kinase inhibition or anticancer activity, as seen in structurally related compounds .

Propriétés

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(oxolan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c21-14-7-9-16(10-8-14)29(26,27)25-13-24(12-15-4-3-11-28-15)19-20(25)23-18-6-2-1-5-17(18)22-19/h1-2,5-10,15H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZIVMYWEQDXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline is a complex organic compound belonging to the imidazoquinoxaline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. The unique structural features of this compound, including the quinoxaline core and sulfonyl group, suggest diverse pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structure:

PropertyDescription
Molecular Formula C15H17ClN2O5S
Molecular Weight 437.0 g/mol
IUPAC Name 1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline
InChI Key VOGKKYBABIGJLC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:

  • MDM2 Inhibition : The compound has been shown to inhibit MDM2, a negative regulator of the tumor suppressor protein p53. This inhibition leads to the activation of p53 pathways, promoting apoptosis in cancer cells .
  • Tyrosine Kinase Targeting : It exhibits potential as a therapeutic agent targeting tyrosine kinases involved in cancer progression and metastasis.

Anticancer Activity

Research indicates that 1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline demonstrates significant anticancer properties. In vitro studies have shown that it effectively induces cell death in various cancer cell lines through apoptosis and cell cycle arrest.

Study 1: MDM2 Inhibition and p53 Activation

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited MDM2 activity in human cancer cells. The results indicated a marked increase in p53 levels and subsequent activation of pro-apoptotic genes. This suggests its potential as a novel anticancer therapeutic agent targeting the MDM2-p53 interaction.

Study 2: Tyrosine Kinase Inhibition

Another investigation focused on the compound's ability to inhibit specific tyrosine kinases associated with tumor growth. The study revealed that treatment with this compound resulted in reduced phosphorylation of key signaling proteins involved in cell proliferation and survival pathways.

Pharmacological Profile

The pharmacological profile of the compound includes:

  • Antitumor Activity : Effective against various cancer cell lines.
  • Selectivity : Demonstrates selectivity towards cancerous cells over normal cells.
  • Mechanistic Insights : Provides insights into the modulation of critical signaling pathways involved in cancer biology.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) XLogP3 Key Substituents Biological Activity/Notes
Target: 1-(4-Chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-imidazo[4,5-b]quinoxaline ~465.9 (estimated) ~4.5–5.0 4-Cl-benzenesulfonyl; oxolan-2-ylmethyl Potential kinase inhibition; improved solubility
3-(4-Chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-imidazo[4,5-b]quinoxaline 490.9 5.6 4-Cl-benzenesulfonyl; 3-CF3-phenyl High lipophilicity; likely CNS-targeted
1-[(2-Methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-imidazo[4,5-b]quinoxaline 489.0 4.9 4-Me-benzenesulfonyl; 2-methoxybenzyl Moderate solubility; unconfirmed activity
3-((Bromophenyl)imino)-1-(morpholinomethyl)indolin-2-one ~450–500 3.8–4.2 Bromophenyl; morpholinomethyl Anticancer (IC50 ~1–10 µM)

Key Comparisons:

Lipophilicity and Solubility

  • The target compound’s oxolane substituent likely reduces XLogP3 compared to the trifluoromethylphenyl analog (XLogP3 5.6) , enhancing aqueous solubility. This contrasts with the 2-methoxybenzyl derivative , which has lower polarity due to its aromatic methoxy group.
  • The sulfonyl group in all analogs contributes to electrophilic reactivity, critical for binding kinase ATP pockets .

Synthetic Accessibility Synthesis of the target compound likely involves nucleophilic substitution or Suzuki coupling to attach the sulfonyl and oxolanylmethyl groups, akin to methods in and . For example, Pd-catalyzed cross-coupling could link the imidazoquinoxaline core to the oxolane moiety .

Biological Activity Imidazoquinoxalines with sulfonyl groups (e.g., ) often target kinases or growth factor receptors. The oxolane group in the target compound may improve bioavailability compared to the CF3-phenyl analog, which is highly lipophilic but prone to metabolic oxidation . Anticancer derivatives in show IC50 values in the µM range, suggesting the target compound’s activity could be comparable if optimized .

Metabolic Stability

  • The oxolane ring may reduce first-pass metabolism compared to compounds with ester or primary alcohol groups (e.g., ’s metabolites). However, the sulfonyl group could still undergo phase II conjugation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.